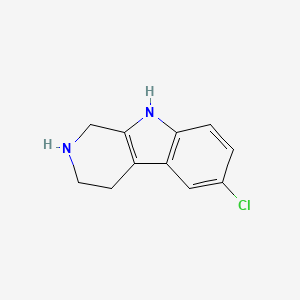

6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline

Overview

Description

6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline is a biochemical compound used for proteomics research . It has a molecular formula of C11H11ClN2 and a molecular weight of 206.67 . It is also known as 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride .

Physical And Chemical Properties Analysis

6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline has a molecular weight of 243.14 and a molecular formula of C11H11ClN2 . It is a solid at room temperature . More specific physical and chemical properties may be found in specialized chemical literature or databases.Scientific Research Applications

Synthesis and Chemical Properties

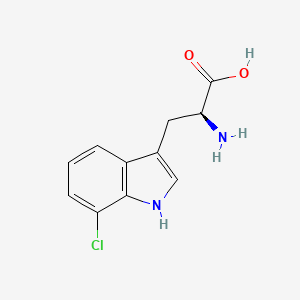

Pictet-Spengler Reaction in Combinatorial Chemistry : The Pictet-Spengler reaction is pivotal for synthesizing polysubstituted optically active tetrahydro-β-carboline derivatives, a common structural motif in indole-based alkaloids and numerous drugs. This review by Rao et al. (2017) discusses various strategies to synthesize tetrahydro-β-carboline on both solid and solution phases over the past two decades, emphasizing the rapid advancements in enantioselective synthesis using chiral organocatalysts. The methodologies outlined could significantly aid drug discovery processes involving this scaffold R. N. Rao, Barnali Maiti, & K. Chanda, 2017.

Biological Activities and Potential Therapeutic Uses

Neuropharmacological Potentials : β-Carboline alkaloids, including derivatives of 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline, have been studied for their neuropharmacological properties. Ayipo et al. (2020) provide a comprehensive review of the pharmacology and physiology of βC alkaloids in treating neuropsychiatric conditions such as depression, anxiety, Alzheimer's disease, Parkinson's disease, and others. Their unique structural features allow interactions with various enzymes and protein receptor targets, showcasing potent neuropharmacological properties that could be harnessed for therapeutic applications Y. Ayipo, M. Mordi, M. Mustapha, & Thenmoly Damodaran, 2020.

Marine Sponges and Manzamines : The manzamine alkaloids, a unique class of β-carboline marine alkaloids, exhibit a variety of bioactivities against infectious diseases, cancer, and inflammatory diseases. Radwan et al. (2012) highlight the significant potential of manzamine alkaloids, isolated from marine sponges, against malaria, showing improved potency compared to traditional treatments like chloroquine and artemisinin. This review underscores the microbial origin of manzamine alkaloids and their bioactivities, suggesting a promising area for drug development M. Radwan, A. Hanora, S. Khalifa, & S. Abou-El-Ela, 2012.

Mechanism of Action

Target of Action

6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Tryptoline, is a natural organic derivative of beta-carboline . It is chemically related to tryptamines and has a variety of pharmacological properties . The primary targets of this compound are the enzyme monoamine oxidase type A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as serotonin and norepinephrine .

Mode of Action

Tryptolines, including 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline, are competitive selective inhibitors of MAO-A . They bind to the active site of the enzyme, preventing it from interacting with its substrate, the monoamines . This inhibition leads to an increase in the levels of monoamines, particularly serotonin .

Biochemical Pathways

The inhibition of MAO-A by 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline affects the metabolic pathway of monoamines . Normally, MAO-A breaks down monoamines, but when inhibited, the levels of these neurotransmitters increase . This can affect various downstream neurological processes, potentially leading to changes in mood and behavior .

Result of Action

The primary molecular effect of 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline is the inhibition of MAO-A, leading to increased levels of monoamines . This can result in various cellular effects, depending on the specific cell type and the receptors present. For example, increased serotonin levels can lead to enhanced signaling in serotonergic neurons .

properties

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHJWBRJNQZWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390242 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23046-68-6 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

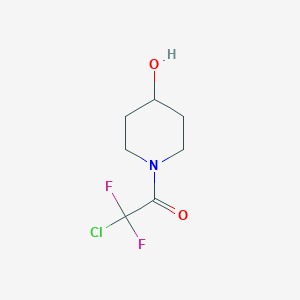

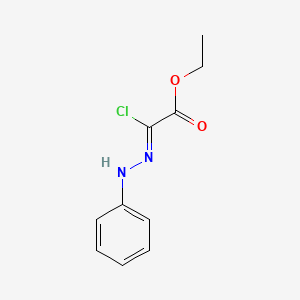

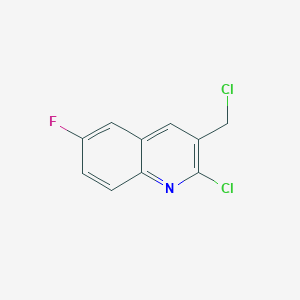

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

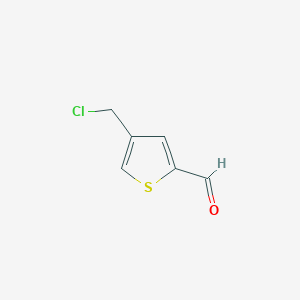

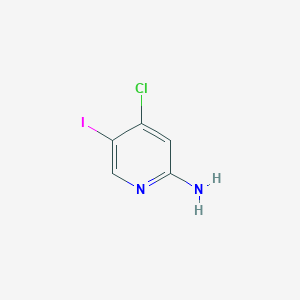

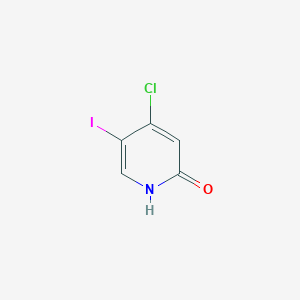

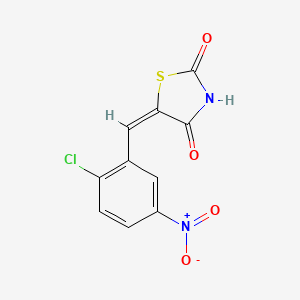

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3024641.png)

![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)

![2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B3024652.png)